molecular formula C21H26O5 B1164449 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate CAS No. 1269839-24-8

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

Cat. No.: B1164449
CAS No.: 1269839-24-8
M. Wt: 358.4 g/mol
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Description

. This compound belongs to the class of phenols and is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate typically involves the acetylation of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-ol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods: Industrial production of this compound can be achieved through extraction from ginger rhizomes followed by purification processes. The extraction involves solvent extraction techniques, and the purification is done using chromatographic methods .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress pathways. The molecular targets include reactive oxygen species and various enzymes involved in oxidative stress .

Biological Activity

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate, also known as a derivative of bisphenol compounds, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes multiple hydroxyl groups, which are often associated with various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Basic Information

PropertyValue
Molecular Formula C21H26O5
Molecular Weight 358.43 g/mol
CAS Number 1269839-24-8
Appearance Oily
Density 1.206 g/cm³ (predicted)
Boiling Point 565.6 °C (predicted)
pKa 10.07 (predicted)

Structural Characteristics

The compound features a heptane backbone with hydroxyl substitutions at the 1, 7 positions and acetylation at the 3 position. These modifications contribute to its solubility and reactivity, influencing its biological interactions.

Antioxidant Activity

Research indicates that compounds with multiple hydroxyl groups often exhibit significant antioxidant properties. The presence of these groups in this compound suggests it may scavenge free radicals effectively. A study demonstrated that similar compounds can reduce oxidative stress in cellular models, potentially preventing cellular damage associated with various diseases .

Anticancer Potential

Preliminary studies have shown that derivatives of this compound may possess anticancer properties. For instance, related bisphenol compounds have been evaluated for their ability to inhibit cancer cell proliferation in vitro. The mechanism often involves the modulation of signaling pathways associated with apoptosis and cell cycle regulation. Research findings suggest that the compound could induce apoptosis in cancer cell lines through caspase activation and mitochondrial pathway engagement .

Hormonal Activity

The structural similarity to endocrine-disrupting chemicals raises concerns about potential hormonal activity. Some studies have indicated that similar compounds can act as weak estrogens or antiestrogens, influencing hormone receptor pathways. This activity could have implications for reproductive health and cancer risk, necessitating further investigation into the endocrine-disrupting potential of this compound .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds with polyphenolic structures have been documented to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. Investigations into related compounds suggest that this compound may exhibit similar properties, providing a basis for its potential use in inflammatory conditions .

Study on Antioxidant Properties

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various phenolic compounds, including derivatives similar to this compound. The results indicated a significant reduction in lipid peroxidation levels in vitro, suggesting strong antioxidant activity .

Anticancer Research

In a controlled laboratory setting, researchers tested the compound against several cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed an IC50 value indicating effective inhibition of cell growth at micromolar concentrations. Mechanistic studies revealed that apoptosis was induced through mitochondrial dysfunction and caspase activation pathways.

Properties

IUPAC Name

[5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O5/c1-15(22)26-21(13-7-17-4-10-19(24)11-5-17)14-20(25)12-6-16-2-8-18(23)9-3-16/h2-5,8-11,20-21,23-25H,6-7,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFLPOLVWWPIPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CCC1=CC=C(C=C1)O)CC(CCC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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